Trithionic acid

Description

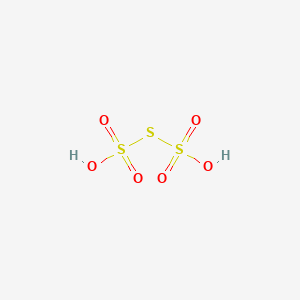

Structure

3D Structure

Propriétés

Numéro CAS |

27621-39-2 |

|---|---|

Formule moléculaire |

H2O6S3 |

Poids moléculaire |

194.2 g/mol |

InChI |

InChI=1S/H2O6S3/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

Clé InChI |

KRURGYOKPVLRHQ-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)SS(=O)(=O)O |

SMILES canonique |

OS(=O)(=O)SS(=O)(=O)O |

Autres numéros CAS |

27621-39-2 |

Synonymes |

trithionate trithionic acid trithionic acid, diammonium salt trithionic acid, dipotassium salt |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Trithionic Acid from Hydrogen Sulfide and Sulfur Dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of trithionic acid (H₂S₃O₆) from the reaction of hydrogen sulfide (H₂S) and sulfur dioxide (SO₂). The primary method for this synthesis is the Wackenroder reaction, a historical process that yields a complex aqueous mixture of polythionic acids known as "Wackenroder's solution." Due to the simultaneous and competing reactions involved, the mechanism is complex and the isolation of pure this compound is challenging.[1] This guide details the underlying chemistry, experimental protocols, and analytical methods relevant to this process.

Reaction Chemistry and Principles

The reaction between hydrogen sulfide and sulfur dioxide in a dilute aqueous solution produces a mixture of various sulfur oxyacids.[1] This mixture, Wackenroder's solution, primarily contains polythionic acids (H₂SₙO₆, where n > 2), elemental sulfur, and sulfuric acid.[1][2]

This compound (H₂S₃O₆) is a key component of this mixture but is known to be the least stable of the common polythionic acids.[2][3] Its stability is highly dependent on the conditions of the solution; it is known to decompose slowly even at room temperature.[2][3] The overall, simplified reaction can be represented as:

2H₂S + 4SO₂ → H₂S₃O₆ + H₂S₄O₆ + S (simplified representation)

The distribution of products, including the relative concentrations of trithionic, tetrathionic (H₂S₄O₆), and pentathionic (H₂S₅O₆) acids, is heavily influenced by the reaction conditions.[3]

The Wackenroder Reaction Mechanism

The precise mechanism for the formation of polythionic acids in the Wackenroder reaction is not fully elucidated due to the large number of concurrent and competing redox, chain transfer, and disproportionation reactions.[1] The process begins when gaseous H₂S is dissolved into an aqueous solution of SO₂.[2][3] The interaction leads to the formation of a complex series of sulfur-chain compounds terminated by sulfonate groups (-SO₃H).[2][3]

Influence of Reaction Conditions on Product Distribution

Experimental studies have shown that operating conditions are critical in determining the composition of the final Wackenroder solution. Parameters such as pH and the initial reactant ratio significantly affect the yield of polythionates versus elemental sulfur.

| Parameter | Effect on Product Distribution | Citation |

| pH | Working at a pH greater than 1 preferentially favors the formation of polythionate ions over elemental sulfur. | [2][3][4] |

| An increase in pH leads to a reduction in sulfur production and an increase in the formation of polythionate ions with shorter sulfur chains. | [2][3] | |

| Temperature | The reaction is typically carried out at ambient temperature. At temperatures above 20 °C, the solutes in Wackenroder's solution slowly decompose, yielding elemental sulfur, sulfur dioxide, and sulfuric acid. | [1] |

| Reactant Ratio | The initial ratio of H₂S to SO₂ can influence the nature and distribution of the products formed in the solution. | [4] |

Experimental Protocol: Synthesis of Wackenroder's Solution

This protocol describes a general laboratory-scale procedure for the synthesis of a polythionate-rich mixture (Wackenroder's solution) via the reaction of hydrogen sulfide and sulfur dioxide.

Materials:

-

Deionized water

-

Sulfur dioxide (SO₂) gas cylinder with regulator

-

Hydrogen sulfide (H₂S) gas cylinder with regulator (or a suitable H₂S generation apparatus)

-

Gas dispersion tube (fritted bubbler)

-

Reaction vessel (e.g., a three-necked flask)

-

Magnetic stirrer and stir bar

-

pH meter and probe

-

Fume hood and appropriate gas scrubbing apparatus

Procedure:

-

Preparation of SO₂ Solution: Place a known volume of deionized water into the reaction vessel inside a fume hood. Cool the water in an ice bath. Bubble SO₂ gas through the water via the gas dispersion tube at a slow, controlled rate until the desired concentration is achieved. The dissolution of SO₂ will form sulfurous acid (H₂SO₃), lowering the pH.

-

Introduction of H₂S: While stirring the aqueous SO₂ solution, begin bubbling H₂S gas through a separate gas dispersion tube into the solution.[2][3] Maintain a slow and steady flow rate.

-

Monitoring and Control: Continuously monitor the pH of the reaction mixture. The reaction is typically conducted at ambient temperature and pressure.[3][4] For preferential formation of polythionates, the pH should be maintained above 1.[3]

-

Reaction Completion: Continue the addition of H₂S until the reaction is deemed complete, which may be indicated by a cessation of sulfur precipitation or by analytical monitoring of the reactant concentrations.

-

Post-Reaction Handling: The resulting mixture, Wackenroder's solution, is a complex aqueous solution containing various polythionic acids. It should be stored at cool temperatures to minimize decomposition.[1]

Analytical Characterization

The analysis of Wackenroder's solution to quantify this compound and other polythionates is challenging due to their instability and interconversion.

-

High-Pressure Liquid Chromatography (HPLC): The most modern and effective technique for separating and quantifying polythionates is ion-pair chromatography, a form of HPLC.[2][3] This method typically uses a reagent like tetrabutylammonium (TBA) as an ion-pairing agent and employs UV detection for quantification.[2][3]

-

Older Spectrophotometric Methods: Outdated methods were based on the reaction of polythionates with cyanide to form thiocyanate, which could then be complexed with iron (III) to form a colored compound for spectrophotometric analysis.[2][3] However, these methods are less accurate due to the potential for species decomposition during analysis.[2]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the general chemical reaction pathway.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Products of the Wackenroder reaction between H₂S and SO₂.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Trithionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithionic acid (H₂S₃O₆) is a polythionic acid notable for its unique structure containing a chain of three sulfur atoms. While not as commonly encountered as other sulfur-containing acids, its reactive nature and position as an intermediate in various chemical and biological sulfur cycles make it a compound of interest for researchers in chemistry and the life sciences. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental methodologies, and a discussion of its relevance to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a relatively unstable compound, primarily known to exist in aqueous solutions.[1][2] It is the least stable of the lower polythionic acids.[1][3] The free acid in aqueous solution is colorless and odorless and slowly decomposes at room temperature to form sulfur, sulfuric acid, and sulfur dioxide.[1][4]

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | H₂S₃O₆ | [5] |

| Molar Mass | 194.19 g/mol | [6] |

| Density | 2.4 ± 0.1 g/cm³ | [6] |

| Melting Point | 324.41 °C (615.94 °F; 597.56 K) | [6] |

| Boiling Point | 739.35 °C (1,362.83 °F; 1,012.50 K) | [6] |

| Solubility in Water | Soluble | [1] |

| Acidity (pKa) | Strong acid | [3] |

Experimental Protocols

Synthesis of Trithionates (Wackenroder Reaction)

This compound and other polythionic acids are famously produced through the Wackenroder reaction, which involves the reaction of hydrogen sulfide (H₂S) with sulfur dioxide (SO₂) in an aqueous solution.[1][3] The reaction yields a complex mixture known as "Wackenroder's solution," containing various polythionic acids and elemental sulfur.[3]

Principle: The overall reaction is complex and can be influenced by factors such as pH and the ratio of reactants.[3] A simplified representation of the formation of polythionic acids is:

xH₂S + ySO₂ → H₂SₙO₆ + S + H₂O (where n represents the number of sulfur atoms in the polythionic acid chain)

General Laboratory-Scale Protocol for Generating a Polythionate-Rich Solution:

-

Preparation of Sulfur Dioxide Solution: Bubble sulfur dioxide gas through chilled, deionized water until saturation is reached. The concentration can be determined by titration.

-

Introduction of Hydrogen Sulfide: Slowly bubble hydrogen sulfide gas through the sulfur dioxide solution while maintaining a low temperature (0-5 °C) with constant stirring. The solution will turn cloudy with the formation of elemental sulfur.

-

Reaction Time: Allow the reaction to proceed for several hours. The relative concentrations of the different polythionates formed will depend on the reaction time, temperature, and initial concentrations of the reactants.[3]

-

Separation: The resulting Wackenroder's solution is a complex mixture. The solid elemental sulfur can be removed by filtration. The filtrate will contain a mixture of polythionic acids, including this compound.

Note: The isolation of pure this compound from this mixture is challenging due to its instability and the similar properties of other polythionates.[3] Chromatographic methods are typically required for separation and analysis.

Synthesis of Potassium Trithionate

A more controlled method to produce a salt of this compound, potassium trithionate (K₂S₃O₆), has been described. This method avoids the complex mixture of the Wackenroder reaction.

Reaction: 2KHSO₃ + SCl₂ → K₂S₃O₆ + 2HCl

Experimental Protocol: This protocol is based on established chemical principles, but should be performed with caution and appropriate safety measures.

-

Preparation of Potassium Bisulfite Solution: Prepare a saturated solution of potassium bisulfite (KHSO₃) in water.

-

Reaction with Sulfur Dichloride: Cool the potassium bisulfite solution in an ice bath. Slowly add sulfur dichloride (SCl₂) dropwise with vigorous stirring. The reaction is exothermic and should be kept cold to minimize decomposition of the product.

-

Crystallization: As the reaction proceeds, potassium trithionate may precipitate from the solution. The solubility of potassium trithionate in water is 22.59 g/100 g at 20°C. Cooling the solution further can promote crystallization.

-

Isolation and Purification: The crude potassium trithionate can be collected by filtration, washed with cold ethanol, and dried. Recrystallization from water may be possible for further purification, though decomposition is a risk.

Analytical Method: Ion Chromatography

Ion chromatography is a powerful technique for the separation and quantification of polythionates, including trithionate.[7][8]

General Principles: Ion-pair chromatography, a type of reversed-phase chromatography, is often employed. A C18 column is typically used with a mobile phase containing an ion-pairing reagent (e.g., tetrapropylammonium salt) and an organic modifier like acetonitrile.[8] Detection is commonly achieved using a UV detector, as polythionates exhibit UV absorbance.[7][8]

Example Chromatographic Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: Acetonitrile-water (25:75) mixture containing 1.5 mM ion-pairing reagent (e.g., low-UV PIC-A), 0.3 mM sodium carbonate, and 0.3 mM sodium bicarbonate.

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 205 nm

This method allows for the separation and quantification of thiosulfate, trithionate, tetrathionate, and pentathionate.

Visualizations

Caption: Chemical structure of this compound (H₂S₃O₆).

Caption: Formation of this compound via the Wackenroder reaction.

Relevance for Researchers and Drug Development Professionals

While there is currently no direct evidence of this compound or other polythionates playing a role in mammalian signaling pathways or being utilized as therapeutic agents, their unique chemistry presents areas of potential interest for drug development professionals.

-

Source of Reactive Sulfur Species: The decomposition of polythionates can generate reactive sulfur species. The roles of hydrogen sulfide (H₂S) and other reactive sulfur species as signaling molecules in physiological and pathophysiological processes are increasingly recognized. Understanding the controlled release of such species from precursor molecules is an active area of research.

-

Antibacterial Properties: Some studies have suggested that polythionates exhibit antibacterial activity.[9] The mechanism is thought to involve the generation of active sulfur species upon decomposition.[9] This could be an avenue for the development of novel antimicrobial agents, particularly in an era of growing antibiotic resistance.

-

Enzyme Inhibition: The reactivity of the sulfur chain in polythionates suggests they could act as inhibitors of enzymes, particularly those with reactive cysteine residues in their active sites. This is a common mechanism for many drugs. However, specific studies on this compound as an enzyme inhibitor in a therapeutic context are lacking.

-

Prodrug and Delivery Systems: The inherent instability of this compound could potentially be harnessed in the design of prodrugs, where a more stable derivative releases the active compound under specific physiological conditions.

It is important to note that the instability and reactivity of this compound also present significant challenges for its use in a pharmaceutical context, including formulation, stability, and potential for off-target effects.

Handling and Safety

Due to its instability and acidic nature, this compound and its solutions should be handled with care in a well-ventilated fume hood.[10] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] Solutions should be stored at low temperatures to minimize decomposition.[1] As it is a strong acid, it is corrosive and can cause severe skin burns and eye damage.

Conclusion

This compound is a fascinating yet unstable sulfur oxyacid with a rich chemistry. While its direct application in drug development is not yet established, its role as a source of reactive sulfur species and its potential for chemical modification may offer avenues for future research. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher exploring the chemistry and potential biological activities of this and related polythionic acids. Further investigation into the interactions of polythionates with biological systems is warranted to uncover any potential therapeutic applications.

References

- 1. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 27621-39-2: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | H2O6S3 | CID 492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of thiosulfate, thiocyanate and polythionates in a mixture by ion-pair chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

Stability of Aqueous Trithionic Acid Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithionic acid (H₂S₃O₆) is a sulfur oxoacid of significant interest in various chemical and biological systems. However, its inherent instability in aqueous solutions presents a considerable challenge for its study and application. This technical guide provides a comprehensive overview of the stability of aqueous this compound solutions, summarizing the current understanding of its decomposition kinetics, influencing factors, and analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with or encountering this compound in their studies.

Introduction

This compound belongs to the family of polythionic acids, characterized by the general formula H₂SₓO₆ (where x ≥ 3). Among the common polythionic acids, this compound is recognized as the least stable.[1][2][3] Its decomposition in aqueous media is a critical factor to consider in any experimental design or process development involving this compound. The stability of this compound is significantly influenced by the pH and temperature of the solution.[1] This guide details the decomposition pathways, kinetic data, and analytical methods pertinent to the study of aqueous this compound solutions.

Decomposition of this compound

The decomposition of this compound in aqueous solutions proceeds via different pathways, primarily dictated by the pH of the medium.

Decomposition in Acidic to Neutral Solutions

In acidic to near-neutral aqueous solutions, this compound undergoes decomposition to form elemental sulfur (S₈), and sulfuric acid (H₂SO₄).[2] The overall reaction can be represented as:

H₂S₃O₆(aq) → S(s) + H₂SO₄(aq) + SO₂(aq)

The formation of elemental sulfur is a key indicator of trithionate decomposition under acidic conditions.

Decomposition in Alkaline Solutions

In alkaline environments, this compound undergoes hydrolysis to yield sulfate (SO₄²⁻) and thiosulfate (S₂O₃²⁻) ions.[2] The reaction is as follows:

S₃O₆²⁻(aq) + 2OH⁻(aq) → SO₄²⁻(aq) + S₂O₃²⁻(aq) + H₂O(l)

This hydrolytic pathway is distinct from the decomposition route observed in acidic media.

Kinetics of Decomposition

The rate of this compound decomposition is highly dependent on the solution's pH and temperature.

Quantitative Decomposition Data

Quantitative kinetic data for the decomposition of this compound is limited in the literature. However, for near-neutral solutions, a key study has determined the kinetics of trithionate hydrolysis.

| pH Range | Rate Law | Rate Constant (k) | Temperature | Reference |

| 5.5 - 10.5 | Pseudo-first-order | (6.2 ± 0.2) x 10⁻⁷ s⁻¹ | Not Specified | [1] |

Note: The rate constant was found to be independent of pH within this range.

It is generally observed that the rate of decomposition increases with both increasing temperature and increasing pH.[1]

Experimental Protocols

The study of this compound stability requires careful experimental design, including its synthesis and the analytical methods to monitor its concentration and the formation of its decomposition products.

Synthesis of this compound Salts

Potassium trithionate (K₂S₃O₆) is a common salt used in stability studies. A reliable method for its synthesis involves the reaction of sodium thiosulfate with hydrogen peroxide, followed by precipitation with potassium acetate.

Materials:

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Potassium acetate (CH₃COOK)

-

95% Ethanol

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve 62 g of sodium thiosulfate pentahydrate in 50 mL of distilled water and cool the solution to 0-10 °C in an ice bath.

-

While maintaining the temperature and stirring, slowly add 52 mL of 30% hydrogen peroxide dropwise.

-

Cool the resulting solution to -10 °C to precipitate sodium sulfate. Filter the cold solution by suction to remove the sodium sulfate precipitate.

-

To the filtrate, add 35 g of potassium acetate and stir until it is completely dissolved.

-

Keep the solution in an ice bath for approximately one hour to allow for the crystallization of potassium trithionate.

-

Filter the crystalline product, wash it twice with 30 mL portions of 95% ethanol, and air-dry the final product.

Analytical Methods

The accurate quantification of trithionate and its decomposition products is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) and spectrophotometry are commonly employed techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying polythionates and other sulfur anions.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a buffered aqueous solution with an ion-pairing agent, such as tetrabutylammonium (TBA) salts, and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection is commonly performed at wavelengths in the range of 210-230 nm.

-

Sample Preparation: Aqueous samples containing trithionate are typically diluted with the mobile phase and filtered through a 0.45 µm filter before injection.

4.2.2. Spectrophotometry

Spectrophotometric methods can be used for the determination of trithionate, often in the presence of other sulfur compounds. These methods typically involve a series of reactions to selectively quantify each species. One such method involves the cyanolysis of trithionate to form thiocyanate, which can then be measured colorimetrically.

-

General Principle: Trithionate reacts with cyanide in an alkaline medium to form thiocyanate. The thiocyanate can then be reacted with a ferric salt to produce a colored complex (ferric thiocyanate), which is quantified by measuring its absorbance at a specific wavelength.

-

Procedure Outline: A detailed procedure involves multiple steps to remove interferences from other sulfur species like thiosulfate and tetrathionate before the final colorimetric measurement of the thiocyanate derived from trithionate.

Decomposition Pathway Visualization

The decomposition of aqueous this compound can be visualized as a process influenced by the pH of the solution, leading to different sets of products.

Caption: Decomposition pathways of aqueous this compound under different pH conditions.

Conclusion

The stability of aqueous this compound solutions is a critical consideration for their handling and application. Its decomposition is primarily governed by pH and temperature, with distinct products formed in acidic versus alkaline media. While a comprehensive quantitative understanding of its decomposition kinetics across a wide range of conditions is still an area for further research, the information presented in this guide provides a solid foundation for researchers and professionals. The experimental protocols for synthesis and analysis outlined herein offer practical starting points for laboratory investigations into the properties and behavior of this unstable yet important sulfur compound.

References

A Technical Guide to Wackenroder's Solution: From Historical Discovery to Modern Synthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery, synthesis, and chemical characterization of Wackenroder's solution. It provides detailed experimental protocols and quantitative data to support research and development in fields where polythionic acids and colloidal sulfur are of interest.

Executive Summary

First described by Heinrich Wilhelm Ferdinand Wackenroder in 1846, Wackenroder's solution is a complex aqueous mixture primarily composed of polythionic acids (H₂SₙO₆, where n > 2) and colloidal sulfur. The solution is formed through the reaction of hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in water. Due to the inherent instability and interconversion of its components, the precise characterization of Wackenroder's solution has been a long-standing challenge in inorganic chemistry. This guide details the historical context of its discovery, modern synthesis protocols, and advanced analytical techniques for its characterization, including quantitative data on its composition under various conditions.

Historical Discovery

The study of the interaction between hydrogen sulfide and sulfur dioxide in an aqueous solution dates back to the work of John Dalton in 1808. However, it was German pharmacist and chemist Heinrich Wackenroder who, in 1846, conducted a systematic investigation into this reaction, leading to the solution that now bears his name.[1] Wackenroder observed that bubbling hydrogen sulfide gas through an aqueous solution of sulfur dioxide resulted in a milky, acidic liquid containing a complex mixture of sulfur-oxyacids, which he termed "polythionic acids," along with finely dispersed colloidal sulfur.[2][3] His work laid the foundation for over a century of research into the chemistry of polythionic acids.

Chemical Composition and Synthesis

Wackenroder's solution is not a single compound but a dynamic and complex mixture. Its primary constituents are:

-

Polythionic Acids (H₂SₙO₆): A series of oxoacids with a backbone of sulfur atoms, terminated by sulfonate groups. The most common are trithionic (n=3), tetrathionic (n=4), pentathionic (n=5), and hexathionic (n=6) acids, though species with up to 20 sulfur atoms have been synthesized.[1]

-

Colloidal Sulfur: Primarily in the form of α-S₈ rings, which give the solution its characteristic turbidity.

The overall reaction can be generally represented as:

2H₂S + SO₂ → 3S + 2H₂O (Simplified)

However, the formation of polythionic acids is a key feature of this reaction in an aqueous medium. The distribution of these products is highly dependent on the reaction conditions.

Synthesis Workflow

The synthesis of Wackenroder's solution involves the controlled reaction of hydrogen sulfide and sulfur dioxide in an aqueous environment. Modern approaches, such as the HydroClaus process, have refined this reaction for specific applications.[2][3]

Figure 1: General experimental workflow for the synthesis and analysis of Wackenroder's solution.

Proposed Reaction Mechanism (Volynskii Model)

The exact mechanism for the formation of polythionates is complex and involves numerous competing reactions. A widely cited kinetic model was proposed by Volynskii. This model suggests the initial formation of thiosulfurous acid (H₂S₂O₂), which then acts as a key intermediate in the formation of both elemental sulfur and polythionic acids.

Figure 2: Simplified signaling pathway of the Volynskii mechanism for polythionate formation.

Quantitative Analysis and Data

The composition of Wackenroder's solution is highly sensitive to reaction parameters such as pH, temperature, and residence time.

Effect of Reaction Conditions

-

pH: The pH of the solution plays a critical role. Working at a pH > 1 favors the formation of polythionate ions over elemental sulfur. As the pH increases, the sulfur chains of the polythionates tend to become shorter, eventually leading to the formation of thiosulfate (S₂O₃²⁻). Typical synthesis occurs at an acidic pH between 2 and 3.[2][4]

-

Temperature: Increased temperatures generally accelerate the decomposition of polythionic acids.[2]

-

Residence Time: Longer residence times in the reactor can lead to an increase in the formation of longer-chain polythionates, such as pentathionate and hexathionate.[2]

Tabulated Composition Data

The following tables summarize quantitative data from experiments on Wackenroder-type solutions, illustrating the effects of temperature and residence time on the distribution of polythionates.

Table 1: Operating Conditions for Wackenroder Solution Synthesis

| Sample ID | Temperature (°C) | Residence Time (min) |

|---|---|---|

| 1 | 20 | 20 |

| 2 | 30 | 20 |

| 3 | 25 | 40 |

| 4 | 20 | 40 |

| 5 | 30 | 40 |

| 6 | 25 | 20 |

(Data sourced from Spatolisano et al., 2021)

Table 2: Polythionate Distribution in Wackenroder's Solution at Various Conditions

| Sample ID | Tetrathionate (S₄O₆²⁻) Conc. (mol/L) | Pentathionate (S₅O₆²⁻) Conc. (mol/L) | Hexathionate (S₆O₆²⁻) Conc. (mol/L) |

|---|---|---|---|

| 1 | 0.045 | 0.020 | 0.010 |

| 2 | 0.035 | 0.018 | 0.008 |

| 3 | 0.040 | 0.025 | 0.015 |

| 4 | 0.042 | 0.022 | 0.012 |

| 5 | 0.030 | 0.020 | 0.010 |

| 6 | 0.048 | 0.021 | 0.009 |

(Data derived from experiments reported in Spatolisano et al., 2021)

Experimental Protocols

Protocol for Synthesis of Wackenroder's Solution

This protocol is based on the methodology for producing a HydroClaus mixture, a modern analogue of Wackenroder's solution.

Apparatus:

-

Gas washing bottles

-

Stirred glass or stainless steel reactor (e.g., 2.4 L volume)

-

Mass flow controllers for H₂S and N₂ (as a carrier gas)

-

pH meter and temperature probe

-

Stirrer

Reagents:

-

Deionized water

-

Sulfur dioxide (SO₂) gas

-

Hydrogen sulfide (H₂S) gas

-

Nitrogen (N₂) gas

Procedure:

-

Prepare a saturated aqueous solution of SO₂ by bubbling SO₂ gas through deionized water at atmospheric pressure. The concentration will be approximately 6 wt%.

-

Transfer the SO₂ solution to the reactor and begin stirring. Maintain the desired reaction temperature (e.g., 20-30°C) using a water bath.

-

Introduce a gaseous stream of H₂S (mixed with N₂ as a carrier) into the SO₂ solution at a controlled flow rate.

-

Monitor the pH of the solution. The reaction is typically carried out at a pH between 2 and 3.

-

Continue the reaction for a specified residence time (e.g., 20-40 minutes).

-

The resulting product will be a milky slurry containing colloidal sulfur and dissolved polythionic acids.

-

For analysis, separate the liquid and solid phases via filtration or centrifugation.

Protocol for HPLC Analysis of Polythionates

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantitative analysis of polythionates.

Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

Anion exchange column or a reverse-phase C18 column with an ion-pairing reagent.

Reagents:

-

Acetonitrile (HPLC grade)

-

Tetrabutylammonium bisulfate (TBA·HSO₄) as an ion-pairing reagent.

-

Deionized water

-

Standards for tetrathionate, pentathionate, and hexathionate.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of tetrabutylammonium bisulfate solution (e.g., 0.006 M) and acetonitrile (e.g., 64/36 v/v), adjusted to a specific pH (e.g., 5.0 ± 0.1).

-

Sample Preparation:

-

Take the liquid phase from the synthesized Wackenroder's solution.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilute the sample as necessary with the mobile phase to bring the analyte concentrations within the calibration range.

-

-

Calibration:

-

Prepare a series of standard solutions of known concentrations for each polythionate (tetrathionate, pentathionate, etc.).

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Elute the mobile phase at a constant flow rate (e.g., 0.6 mL/min).

-

Monitor the effluent with the UV detector at a suitable wavelength (e.g., 230 nm).

-

Identify the polythionates based on their retention times compared to the standards.

-

Quantify the concentration of each polythionate using the calibration curves.

-

Protocol for Raman Spectroscopy of Colloidal Sulfur

Raman spectroscopy is used to characterize the solid sulfur component of the solution.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm).

Procedure:

-

Sample Preparation:

-

Isolate the solid phase from the Wackenroder's solution by filtration.

-

Rinse the solid with deionized water to remove any remaining soluble species.

-

Dry the solid at room temperature.

-

-

Analysis:

-

Place a small amount of the dried solid on a microscope slide.

-

Acquire the Raman spectrum.

-

The characteristic peaks for α-S₈ are typically observed at approximately 148, 214, and 470 cm⁻¹.

-

Conclusion

Wackenroder's solution remains a subject of significant scientific interest due to its complex chemistry and the unique properties of its constituents. Modern analytical techniques have enabled a more precise quantification and characterization of its components than was possible in Wackenroder's time. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with polythionic acids and colloidal sulfur, facilitating further exploration of their potential applications.

References

Spectroscopic Characterization of Trithionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of trithionic acid (H₂S₃O₆). Due to the inherent instability of free this compound, this guide focuses on the analysis of its more stable salts, primarily sodium and potassium trithionate, as surrogates for spectroscopic investigation. The information presented herein is a compilation of available experimental protocols and theoretical considerations, designed to facilitate further research into this important sulfur oxoacid.

Introduction

This compound, a member of the polythionic acid family, is a sulfur oxoacid of significant interest in various chemical and biological processes. However, its high reactivity and tendency to decompose in aqueous solution present considerable challenges for its isolation and direct characterization[1]. Consequently, much of the understanding of its structural and spectroscopic properties is derived from studies of its stable alkali metal salts (trithionates) and through computational chemistry. This guide outlines the methodologies for the synthesis of trithionate salts and their subsequent analysis using key spectroscopic techniques: Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Synthesis of Trithionate Salts

The preparation of stable trithionate salts is a prerequisite for reliable spectroscopic analysis. Sodium trithionate can be synthesized through various methods. Below are two established protocols.

Experimental Protocol: Synthesis of Sodium Trithionate

Method 1: Oxidation of Sodium Thiosulfate with Hydrogen Peroxide [2]

-

Dissolution: Dissolve 62 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 50 mL of deionized water.

-

Cooling: Cool the solution to a temperature between 0 and 10 °C using an ice bath, while stirring mechanically.

-

Oxidation: Slowly add 52 mL of fresh 30% hydrogen peroxide (H₂O₂) dropwise to the cooled solution, ensuring the temperature remains within the 0-10 °C range. A precipitate of sodium sulfate will form.

-

Sulfate Removal: Further cool the mixture to -10 °C to maximize the precipitation of sodium sulfate. Quickly filter the cold solution by suction through a pre-cooled fritted glass or Büchner funnel to remove the sodium sulfate precipitate.

-

Isolation of Hydrated Sodium Trithionate: Evaporate the filtrate in vacuo to a syrupy consistency. Induce crystallization by scratching the walls of the vessel. Filter the resulting hydrated sodium trithionate product without washing. The mother liquor can be further concentrated to increase the yield.

-

Isolation of Anhydrous Sodium Trithionate: To obtain the anhydrous salt, slowly pour the sulfate-free filtrate into 150 mL of ethanol with stirring. The precipitated crystalline anhydrous sodium trithionate is then collected by filtration, washed with approximately 50 mL of ethanol, and air-dried.

Method 2: Reaction of Sodium Bisulfite and Sodium Thiosulfate with Sulfur Dioxide [2]

-

Preparation of Initial Solution: Dissolve 21 g of sodium bisulfite (NaHSO₃) and 0.5 g of sodium arsenite (NaAsO₂) in a minimal volume of water and then dilute to 40 mL in a 125 mL filter flask. Dissolve 25 g of finely powdered sodium thiosulfate pentahydrate into this solution.

-

Introduction of Sulfur Dioxide: Fit the flask with a stopper and a delivery tube extending nearly to the bottom of the solution. Weigh the entire apparatus.

-

Reaction: Pass sulfur dioxide (SO₂) gas into the solution until it is saturated. Allow the mixture to stand for approximately 15 minutes. Repeat the saturation and standing process over a period of about four hours, by which time 10-11 g of SO₂ should be absorbed.

-

Completion of Reaction: Let the reaction mixture stand at room temperature overnight. Continue the treatment with sulfur dioxide the next day until a total of 13-14 g of SO₂ has been absorbed. Allow the mixture to stand for another 24 hours to ensure the reaction is complete.

-

Isolation: The sodium trithionate product can be isolated as described in Method 1 (steps 5 and 6).

Spectroscopic Characterization

Due to the scarcity of published experimental spectra for pure trithionate, this section outlines the general procedures for spectroscopic analysis and provides expected characteristic vibrational modes based on data from related sulfur-containing compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the structure of the trithionate ion (S₃O₆²⁻). The key vibrational modes of interest are the S-O and S-S stretching and bending frequencies.

Experimental Protocol for Vibrational Spectroscopy:

-

Sample Preparation (IR): For solid-state analysis, prepare a KBr pellet by mixing a small amount of the synthesized sodium trithionate with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Sample Preparation (Raman): For solid-state analysis, place a small amount of the crystalline sodium trithionate onto a microscope slide or into a capillary tube. For aqueous solutions, a concentrated solution of the salt in deionized water can be used.

-

Data Acquisition (IR): Record the FT-IR spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Acquisition (Raman): Acquire the Raman spectrum using a suitable laser excitation source (e.g., 532 nm or 785 nm).

Expected Vibrational Modes:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| S-O Asymmetric Stretching | 1200 - 1250 | Strong in IR, Weaker in Raman |

| S-O Symmetric Stretching | 1000 - 1050 | Strong in Raman, Weaker in IR |

| S-S Stretching | 400 - 500 | Raman active |

| O-S-O Bending | 500 - 650 | IR and Raman active |

| S-S-S Bending | < 400 | Raman active |

Note: These are estimated ranges and the actual peak positions may vary. The table is constructed based on general knowledge of sulfur oxoanion spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For the trithionate ion, significant absorption is not expected in the visible region.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute aqueous solution of the synthesized sodium trithionate of known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-800 nm using a double-beam spectrophotometer, with deionized water as the reference.

Expected Spectral Features:

Studies involving reactions that produce or consume trithionate suggest a lack of strong chromophores in the trithionate ion that would absorb in the visible spectrum[6]. Any observed absorbance is likely to be in the UV region, corresponding to electronic transitions within the sulfur-oxygen framework.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of trithionate.

Caption: Experimental workflow for trithionate characterization.

Conclusion

References

- 1. Trithionate - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. A spectroscopic investigation into the reaction of sodium tetrathionate with cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Infrared and polarized Raman spectra of (CH3)2NH2Al(SO4)2 x 6H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.ufop.br [repositorio.ufop.br]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Preparation of Trithionic Acid Salts and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trithionic acid salts and their derivatives. It includes detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development in chemistry and drug discovery.

Introduction to this compound and its Salts

This compound, H₂S₃O₆, is a polythionic acid characterized by a chain of three sulfur atoms. Its salts, known as trithionates, are of interest in various chemical and biological contexts. The preparation of these compounds requires precise control of reaction conditions to avoid the formation of other polythionates and byproducts.

Preparation of Inorganic Trithionate Salts

The synthesis of simple inorganic trithionate salts, such as sodium and potassium trithionate, has been well-established. These methods typically involve the oxidation of thiosulfates or the reaction of bisulfites with sulfur dioxide.

Synthesis of Sodium Trithionate

Method 1: Oxidation of Sodium Thiosulfate with Hydrogen Peroxide

This method provides a reliable route to sodium trithionate, which can be isolated as a trihydrate or in anhydrous form.

Experimental Protocol:

-

Dissolve 62 g of sodium thiosulfate pentahydrate in 50 mL of water and cool the solution to 0-10°C.

-

While maintaining the temperature and stirring mechanically, add 52 mL of fresh 30% hydrogen peroxide dropwise.

-

A precipitate of sodium sulfate will form. Cool the mixture to -10°C and quickly filter it by suction through a pre-cooled fritted glass or Büchner funnel to remove the sodium sulfate.

-

For Sodium Trithionate Trihydrate: Evaporate the filtrate in vacuo to a syrupy consistency and induce crystallization by scratching the vessel walls. Filter the product without washing. The expected yield is approximately 70%.[1]

-

For Anhydrous Sodium Trithionate: Slowly pour the sulfate-free filtrate into 150 mL of alcohol. The precipitated crystalline salt is then washed with about 50 mL of alcohol and air-dried. This method yields approximately 80-85% of the anhydrous salt.[1]

Method 2: Reaction of Sodium Bisulfite and Sodium Thiosulfate with Sulfur Dioxide

This alternative procedure involves the reaction of a mixture of sodium bisulfite and sodium thiosulfate with sulfur dioxide.

Experimental Protocol:

-

Prepare a solution of 21 g of sodium bisulfite and 0.5 g of sodium arsenite in water, with a final volume of 40 mL.

-

Dissolve 25 g of finely powdered sodium thiosulfate pentahydrate in this solution.

-

Pass sulfur dioxide gas into the solution to the point of saturation and allow the mixture to stand for about 15 minutes. Repeat this process over approximately four hours until 10-11 g of sulfur dioxide has been absorbed.

-

Let the reaction mixture stand at room temperature overnight. Continue the treatment with sulfur dioxide the next day until a total of 13-14 g of the gas has been absorbed.

-

After standing for another 24 hours, the reaction is complete. The anhydrous sodium trithionate can be isolated by pouring the warmed solution (30-35°C) into 75 mL of 95% alcohol with good stirring.[1]

Synthesis of Potassium Trithionate

Potassium trithionate can be synthesized by a method analogous to the preparation of sodium trithionate, with the introduction of a potassium salt.

Experimental Protocol:

-

Follow steps 1-3 for the preparation of sodium trithionate via the hydrogen peroxide oxidation of sodium thiosulfate.

-

Mix the resulting filtrate with 35 g of potassium acetate and stir until it dissolves.

-

Keep the solution in an ice bath for about one hour to complete crystallization.

-

Filter the product, wash it twice with 30 mL portions of 95% alcohol, and air-dry. The expected yield is 80-85%.

Another established method involves the reaction of potassium bisulfite with sulfur dichloride.[2]

Table 1: Summary of Quantitative Data for Inorganic Trithionate Salt Preparation

| Compound | Starting Materials | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Trithionate Trihydrate | Sodium thiosulfate pentahydrate | 30% Hydrogen peroxide | Water | 0 to -10 | ~70 | [1] |

| Anhydrous Sodium Trithionate | Sodium thiosulfate pentahydrate | 30% Hydrogen peroxide, Ethanol | Water | 0 to -10 | 80-85 | [1] |

| Anhydrous Sodium Trithionate | Sodium bisulfite, Sodium thiosulfate pentahydrate | Sulfur dioxide, Ethanol | Water | Room Temp. | - | [1] |

| Potassium Trithionate | Sodium thiosulfate pentahydrate, Potassium acetate | 30% Hydrogen peroxide, Ethanol | Water | 0 | 80-85 | |

| Potassium Trithionate | Potassium bisulfite | Sulfur dichloride | - | - | - | [2] |

Preparation of this compound Derivatives

The synthesis of organic derivatives of this compound, such as S-alkyl and S-aryl trithionates, is less commonly reported than that of the inorganic salts. These compounds can be viewed as bis(organosulfonyl) sulfides. The synthesis of such compounds often involves the oxidation of corresponding bis-sulfides or the reaction of sulfonyl derivatives.

General Approaches to Bis(organosulfonyl) Sulfides

The synthesis of compounds with a sulfonyl-sulfur-sulfonyl linkage, analogous to S,S'-disubstituted trithionate derivatives, can be challenging. However, related structures like bis(arylsulfonyl)sulfides have been prepared and can serve as models. One approach involves the use of bis(phenylsulfonyl)sulfide as a platform for the sequential addition of different aryl nucleophiles, catalyzed by copper.[3] Another strategy for creating sulfone derivatives is the condensation of sulfonyldiacetic acid with aryl aldehydes.[4]

While direct, high-yield syntheses of S,S'-dialkyl or S,S'-diaryl trithionates are not well-documented in readily available literature, the following conceptual pathways can be considered based on established sulfur chemistry:

-

Reaction of Sulfonyl Chlorides with a Sulfide Source: The reaction of an alkyl or aryl sulfonyl chloride with a sulfide source, such as sodium sulfide, could potentially lead to the formation of the desired trithionate derivative. However, this reaction would need to be carefully controlled to prevent side reactions.

-

Oxidation of Disulfides: The controlled oxidation of a disulfide bearing electron-withdrawing groups might offer a route to the corresponding thiosulfonate, which could potentially be further elaborated to a trithionate derivative.

Further research is required to develop robust and high-yielding protocols for the synthesis of a wide range of this compound derivatives.

Spectroscopic and Analytical Data

The characterization of trithionate salts and their derivatives relies on various spectroscopic techniques.

Table 2: Spectroscopic Data for Trithionate and Related Compounds

| Technique | Compound | Key Features and Assignments | Reference |

| Infrared (IR) Spectroscopy | Sodium Thiosulfate Pentahydrate | Characteristic peaks for S=O and S-O stretching vibrations. | [5][6] |

| Sodium Trithionate | Expected strong absorptions for SO₃ groups. | ||

| Raman Spectroscopy | Trithionate Ion | Vibrational modes of the S₃O₆²⁻ anion. | |

| Crystalline Sulfate Salts | Characteristic peaks for sulfate ion vibrations. | [7][8] | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR of Potassium Salts | Chemical shifts of carbon atoms in the cation. | [9] |

| ¹⁷O NMR of Sulfates/Sulfonates | Provides information on the oxygen environment in the SO₃ groups. | [10][11] |

Note: Specific, detailed spectroscopic data for trithionate salts is sparse in the public domain. The table provides an indication of the types of data that would be relevant for characterization.

Experimental and Analytical Workflows

The analysis of reaction mixtures containing trithionates and other polythionates often requires chromatographic separation followed by detection.

Caption: General workflow for the separation and quantification of polythionates.

Signaling Pathways and Logical Relationships

The formation of polythionic acids, including this compound, in Wackenroder's solution is a classic example of a complex reaction network in sulfur chemistry. The process involves the reaction of hydrogen sulfide with sulfur dioxide in an aqueous medium.

Caption: Simplified pathway of polythionate formation from H₂S and SO₂.

This guide provides a foundational understanding of the preparation of this compound salts and derivatives. Further research into the synthesis of organic derivatives and a more detailed characterization of these compounds will be valuable for advancing their applications in various scientific fields.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Sodium thiosulfate, pentahydrate [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. 17O NMR spectroscopy of crystalline microporous materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17O NMR spectroscopy of crystalline microporous materials - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Bonding in Trithionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithionic acid (H₂S₃O₆) is a polythionic acid characterized by a chain of three sulfur atoms. While the free acid is unstable and primarily exists in aqueous solutions, its salts, particularly potassium trithionate (K₂S₃O₆), are stable crystalline solids. This stability has allowed for detailed structural elucidation through X-ray crystallography, providing valuable insights into the bonding and geometry of the trithionate ion. This technical guide presents a comprehensive overview of the molecular structure and bonding in this compound, leveraging experimental data from crystallographic studies of its salts and supplemented by spectroscopic and computational analyses. Detailed experimental protocols for the synthesis of a key trithionate salt are also provided.

Molecular Structure and Geometry

The molecular structure of the trithionate ion (S₃O₆²⁻) has been precisely determined through single-crystal X-ray diffraction of potassium trithionate (K₂S₃O₆).[1] These studies reveal a non-planar structure for the sulfur chain.

Bond Lengths and Angles

The crystallographic data for potassium trithionate provides accurate measurements of the bond lengths and angles within the trithionate anion.[1] A key finding is the asymmetry in the sulfur-sulfur bonds, indicating a more complex electronic structure than a simple, symmetrical chain.

| Bond | Experimental Bond Length (Å) |

| S-S (first bond) | 2.064 |

| S-S (second bond) | 2.097 |

| S-O (average) | ~1.45 (one bond is longer) |

| Angle | Experimental Bond Angle (°) |

| S-S-S | ~103.5 |

| O-S-O (average) | ~113.5 |

| O-S-S (average) | ~105.1 |

Table 1: Experimental bond lengths and angles for the trithionate ion derived from the crystal structure of potassium trithionate.[1]

The inequality of the S-S bond lengths suggests that the bonding within the sulfur chain is not uniform.[1] One S-S bond is shorter, implying a degree of double bond character, while the other is longer, closer to a single bond length. Similarly, the variation in S-O bond lengths indicates differences in the electronic environment around the terminal sulfur atoms.

Bonding and Electronic Structure

The bonding in the trithionate ion can be described by a combination of sigma and pi bonding, involving d-orbitals on the sulfur atoms. The central sulfur atom is in a lower oxidation state compared to the two terminal sulfur atoms, which are bonded to the oxygen atoms. The observed bond lengths are consistent with a resonance hybrid structure, where the negative charge is delocalized over the sulfonate groups.

Experimental Protocols

Synthesis of Potassium Trithionate (K₂S₃O₆)

A common and relatively straightforward method for the preparation of potassium trithionate involves the reaction of sodium thiosulfate with hydrogen peroxide, followed by the addition of potassium chloride.

Materials:

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Potassium chloride (KCl)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve 62 g of sodium thiosulfate pentahydrate in 50 ml of distilled water.

-

Cool the solution to between 0 and 10 °C using an ice bath and stir mechanically.

-

Slowly add 52 ml of fresh 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature remains within the 0-10 °C range.

-

After the addition is complete, continue stirring for a further 15 minutes.

-

Add a concentrated solution of 37 g of potassium chloride in 50 ml of hot water to the reaction mixture.

-

Cool the mixture in an ice-salt bath to induce crystallization of potassium trithionate.

-

Filter the resulting crystals and wash them with a small amount of cold water, followed by ethanol.

-

Recrystallize the crude product from a minimal amount of hot water for purification.

Characterization Techniques

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of trithionate salts.[1] Crystals of suitable quality are mounted on a diffractometer, and the diffraction pattern of X-rays is collected. The resulting data is used to solve and refine the crystal structure, yielding accurate atomic coordinates, bond lengths, and bond angles.

Raman and Infrared (IR) spectroscopy are powerful techniques for probing the vibrational modes of the trithionate ion. The number and frequencies of the observed bands provide information about the molecular symmetry and the strength of the chemical bonds. For the trithionate ion, characteristic stretching and bending frequencies for the S-S and S-O bonds can be identified and compared with theoretical calculations.

Computational and Theoretical Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the molecular structure and vibrational frequencies of this compound and the trithionate ion. These theoretical studies provide valuable insights that complement experimental data. By comparing the calculated and experimental vibrational spectra, a more detailed assignment of the vibrational modes can be achieved. Furthermore, computational models can help to understand the electronic structure and bonding in more detail than is possible from experimental data alone.

Conclusion

The molecular structure and bonding of this compound are best understood through the detailed crystallographic analysis of its stable salts, particularly potassium trithionate. The experimental data reveals an asymmetric sulfur chain with distinct S-S bond lengths, providing a foundation for understanding its electronic structure. The synthesis of trithionate salts is achievable through established protocols, enabling further experimental investigation. A combination of X-ray crystallography, vibrational spectroscopy, and computational modeling provides a comprehensive picture of this interesting sulfur oxyacid, which is crucial for researchers in various fields of chemistry and materials science.

References

An In-depth Technical Guide to Trithionic Acid: Conjugate Base and pKa Values

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithionic acid (H₂S₃O₆) is a polythionic acid characterized by a chain of three sulfur atoms. This guide provides a comprehensive overview of this compound, focusing on its conjugate base, acidity (pKa values), and inherent instability. Due to the challenges associated with its experimental characterization, this document critically evaluates the available data, highlighting discrepancies and providing context for researchers. Methodologies for pKa determination are discussed in the context of their applicability to unstable compounds.

Introduction

This compound is a sulfur oxoacid of interest in the broader study of sulfur chemistry and the sulfur cycle.[1] It is known to exist in aqueous solutions but is characterized by its limited stability.[2][3] This instability presents a significant challenge to its thorough experimental characterization, leading to conflicting reports in the scientific literature regarding its acidity. Understanding the properties of this compound and its conjugate bases is crucial for researchers in various fields, including analytical chemistry and environmental science.

Conjugate Base of this compound

This compound is a diprotic acid, meaning it can donate two protons in successive dissociation steps. This gives rise to two conjugate bases: the hydrogentrithionate ion (HS₃O₆⁻) and the trithionate ion (S₃O₆²⁻).

The dissociation equilibria are as follows:

-

First Dissociation: H₂S₃O₆ + H₂O ⇌ H₃O⁺ + HS₃O₆⁻

-

Second Dissociation: HS₃O₆⁻ + H₂O ⇌ H₃O⁺ + S₃O₆²⁻

The hydrogentrithionate ion is the conjugate base of this compound and the conjugate acid of the trithionate ion.

pKa Values of this compound

A significant point of contention in the literature is the acidity of this compound. There are conflicting reports, which are summarized in the table below.

| Parameter | Reported Value | Source Type | Implication |

| pKa₁ | -6.94 | Computational | Very Strong Acid |

| Acidity Description | "Weak acid" | Descriptive | Moderate to Low Acidity |

Table 1: Reported Acidity of this compound

The computationally derived pKa value of -6.94 suggests that this compound is a very strong acid, comparable to some superacids.[4] This would imply that for all practical purposes in aqueous solution, the first proton is fully dissociated.

However, other sources describe this compound as a "weak acid," which would correspond to a positive pKa value.[2] This discrepancy is likely due to the profound instability of the acid, which makes direct experimental measurement of its pKa extremely challenging. The decomposition of this compound, particularly in neutral to alkaline solutions, interferes with traditional methods of pKa determination.[3] It is plausible that the description as a "weak acid" is a qualitative assessment or refers to the second dissociation, which is expected to be significantly weaker. Given the electron-withdrawing nature of the sulfonate groups, a very low first pKa is theoretically expected.

Due to the lack of reliable experimental data, any cited pKa value for this compound should be treated with caution. The computationally predicted value of -6.94 is the only quantitative measure currently available in the searched literature. No experimental pKa value for the second dissociation has been found.

Instability and Decomposition

This compound is the least stable of the common polythionic acids.[3] It readily decomposes in aqueous solution, especially at room temperature and in neutral to alkaline pH.[3][5] The primary decomposition products are elemental sulfur and sulfate.[3] The decomposition pathway can be represented as follows:

H₂S₃O₆(aq) → S(s) + H₂SO₄(aq) + SO₂(aq)

This inherent instability is a critical consideration for any experimental work involving this compound.

Caption: Decomposition pathway of this compound.

Experimental Protocols for pKa Determination

While no specific experimental protocol for determining the pKa of this compound has been identified in the literature, several general methods are commonly employed for measuring acid dissociation constants. The application of these methods to this compound is complicated by its instability.

| Method | Principle | Challenges for this compound |

| Potentiometric Titration | Monitoring pH change during titration with a strong base. The pKa is determined from the midpoint of the titration curve. | The addition of a base would accelerate the decomposition of this compound, making it impossible to obtain a stable titration curve. |

| UV-Vis Spectrophotometry | Measuring the difference in UV-Vis absorbance between the protonated and deprotonated species as a function of pH. | The decomposition products (e.g., colloidal sulfur) would interfere with the absorbance measurements. The rapid degradation would prevent reaching equilibrium at different pH values. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observing the chemical shift changes of specific nuclei (e.g., ¹H) as a function of pH. | The timescale of the experiment might be too long relative to the decomposition rate of the acid. |

| Capillary Electrophoresis | Measuring the electrophoretic mobility of the analyte as a function of pH. | The instability of the acid during the separation process would lead to unreliable mobility measurements. |

Table 2: General Experimental Protocols for pKa Determination and Their Challenges with this compound

Given these challenges, computational chemistry appears to be the most viable method for estimating the pKa of this compound at present.

Caption: Dissociation steps of this compound.

Conclusion

This compound is an unstable sulfur oxoacid with two conjugate bases, hydrogentrithionate (HS₃O₆⁻) and trithionate (S₃O₆²⁻). There is a significant discrepancy in the literature regarding its acidity, with a computationally predicted pKa₁ of -6.94 suggesting it is a very strong acid, while other sources qualitatively describe it as a weak acid. This conflict likely arises from the compound's inherent instability, which precludes accurate experimental determination of its pKa. The decomposition of this compound into sulfur and sulfate is a key feature that must be considered in any experimental design. For professionals in research and drug development, it is crucial to be aware of these limitations and to critically evaluate the available data on this compound and its derivatives. Future research, potentially employing advanced, rapid analytical techniques or sophisticated computational models, may help to resolve the existing ambiguities surrounding the physicochemical properties of this elusive compound.

References

- 1. Kinetics and mechanism of the decomposition of tetrathionate ion in alkaline medium. | Semantic Scholar [semanticscholar.org]

- 2. CAS 27621-39-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Trithionic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithionic acid (H₂S₃O₆) is a polythionic acid that can be found in various industrial and biological systems. As an intermediate in sulfur chemistry, its detection and quantification are crucial for process monitoring and understanding reaction mechanisms. However, this compound is known for its instability in aqueous solutions, which presents a significant analytical challenge.[1][2][3] This document provides detailed application notes and protocols for the analytical determination of this compound in solution using various methods, including spectrophotometry, high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).

Due to its instability, proper handling and storage of samples containing this compound are essential to ensure accurate analytical results.[4] It is recommended to store solutions at low temperatures (e.g., 5 ± 2 °C) and to perform the analysis as quickly as possible after sampling.[5]

Spectrophotometric Determination of Trithionate

Spectrophotometric methods offer a cost-effective and accessible approach for the determination of trithionate, often in the presence of other sulfur-containing species. These methods typically involve a series of chemical reactions to isolate the contribution of trithionate to the final absorbance measurement.

Method Overview: Indirect Determination via Oxidation

This method relies on the oxidation of trithionate, along with other sulfur compounds like thiosulfate and tetrathionate, by an oxidizing agent such as iodate. By selectively removing or accounting for the other species in separate procedures, the concentration of trithionate can be determined by difference.[5][6]

Experimental Protocol

Reagents:

-

Potassium iodate (KIO₃) solution (standardized)

-

Potassium iodide (KI) solution

-

Starch indicator solution

-

Sodium sulfite (Na₂SO₃) solution

-

Formaldehyde solution

-

Standard solutions of thiosulfate, tetrathionate, and trithionate

Procedure:

This protocol is part of a larger scheme to determine multiple sulfur species. The key step for trithionate involves determining the total concentration of thiosulfate, trithionate, and tetrathionate.

-

Sample Preparation: Prepare a known volume of the sample solution. If necessary, dilute the sample to bring the analyte concentrations within the linear range of the method.

-

Determination of Total Thiosulfate, Trithionate, and Tetrathionate (Procedure 5 from Koh and Okabe, 1994):

-

To a known volume of the sample, add a precise volume of standard potassium iodate solution in excess.

-

Add potassium iodide solution. The excess iodate will react with iodide to form iodine.

-

The iodine will then oxidize thiosulfate, trithionate, and tetrathionate.

-

Titrate the remaining iodine with a standard thiosulfate solution using a starch indicator.

-

The amount of iodate consumed corresponds to the total concentration of the three sulfur anions.

-

-

Determination of Thiosulfate and Tetrathionate: In separate procedures, determine the concentrations of thiosulfate and tetrathionate. For instance, tetrathionate can be converted to thiosulfate by sulfitolysis and then determined.[5][6]

-

Calculation of Trithionate: The concentration of trithionate is calculated by subtracting the concentrations of thiosulfate and tetrathionate from the total concentration obtained in step 2.

Quantitative Data

| Parameter | Value | Reference |

| Application Range (Total Species) | Up to 4.5 x 10⁻⁵ mol L⁻¹ | [5][6] |

| Relative Standard Deviation (for Trithionate) | 1.9% | [6] |

| Average Recovery | 98.9% | [6] |

Experimental Workflow

Caption: Workflow for the spectrophotometric determination of trithionate.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly ion-pair reversed-phase chromatography, is a powerful technique for separating and quantifying polythionates.[1][2] This method offers high resolution and sensitivity.

Method Overview: Ion-Pair Reversed-Phase HPLC

In this technique, an ion-pair reagent is added to the mobile phase. This reagent forms a neutral, hydrophobic ion pair with the charged trithionate anion. This allows the analyte to be retained and separated on a non-polar stationary phase (like a C18 column).[7][8]

Experimental Protocol

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Reagents:

-

Mobile Phase: A buffered aqueous solution containing an ion-pair reagent and an organic modifier.

-

Buffer: Phosphate or acetate buffer to maintain a constant pH. The pH should be adjusted to ensure the analyte is in its ionic form.[9]

-

Ion-Pair Reagent: A quaternary ammonium salt, such as tetrabutylammonium (TBA⁺), is commonly used for anions. The concentration should be optimized (typically starting around 0.005 M).[9]

-

Organic Modifier: Acetonitrile or methanol to control the retention time.

-

-

Standard Solutions: Prepare standard solutions of potassium trithionate in the mobile phase.

Procedure:

-

System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. This is particularly important in ion-pair chromatography.

-

Sample Preparation: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Injection: Inject a known volume of the prepared sample onto the column.

-

Detection: Monitor the eluent at a specific wavelength (e.g., in the UV range where the ion-pair or the analyte absorbs).

-

Quantification: Create a calibration curve by injecting standard solutions of known trithionate concentrations. Determine the concentration of trithionate in the sample by comparing its peak area to the calibration curve.

Quantitative Data

| Parameter | Typical Value Range (Analyte Dependent) |

| Limit of Detection (LOD) | Low µM to nM range |

| Limit of Quantification (LOQ) | Low µM to nM range |

| Linearity Range | 2-3 orders of magnitude |

| Precision (RSD) | < 5% |

Experimental Workflow

References

- 1. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric determination of sulfide, sulfite, thiosulfate, trithionate and tetrathionate in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Spectrophotometric determination of sulfide, sulfite, thiosulfate, trithionate and tetrathionate in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 9. jk-sci.com [jk-sci.com]

Trithionic Acid and its Salts: Application Notes for Inorganic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithionic acid, H₂S₃O₆, is a sulfur oxoacid belonging to the family of polythionic acids.[1][2][3] In its free form, it is known only in aqueous solutions, which are colorless and odorless.[4][5] However, the acid is notoriously unstable, readily decomposing even at room temperature into sulfur, sulfur dioxide, and sulfuric acid.[1][4][5][6] This inherent instability limits its direct application as a reagent in synthetic chemistry.

Greater practical utility is found in its salts, the trithionates (S₃O₆²⁻), which are significantly more stable.[1][6] These salts, particularly potassium trithionate, can be isolated as stable crystalline solids and serve as reliable sources of the trithionate ion for further reactions. While the use of trithionates as foundational reagents in broad inorganic synthesis is not extensively documented, their preparation and potential reactivity offer avenues for exploration in coordination chemistry and materials science.

This document provides detailed protocols for the synthesis of stable trithionate salts and explores their potential applications as ligands in the formation of metal complexes.

Application Note 1: Synthesis of Potassium Trithionate (K₂S₃O₆)

Potassium trithionate serves as a stable, isolable source of the trithionate ion. The following protocol details its synthesis via the oxidation of sodium thiosulfate, followed by precipitation with a potassium salt.

Experimental Protocol

Method: Oxidation of Thiosulfate with Hydrogen Peroxide

This procedure is adapted from established laboratory preparations.[4]

1. Reaction Setup:

- Dissolve 62 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 50 mL of deionized water in a beaker.

- Cool the solution to between 0-10°C using an ice bath.

- Set up a mechanical stirrer to ensure continuous and efficient mixing.

2. Oxidation:

- While maintaining the temperature between 0-10°C, add 52 mL of fresh 30% hydrogen peroxide (H₂O₂) dropwise from a burette or dropping funnel.

- A precipitate of sodium sulfate (Na₂SO₄) will form during the reaction.

3. Isolation of Sodium Trithionate Solution:

- After the addition is complete, cool the entire mixture to -10°C to maximize the precipitation of sodium sulfate.

- Quickly filter the cold solution by suction through a pre-cooled fritted glass or Büchner funnel to remove the sodium sulfate precipitate.

4. Precipitation of Potassium Trithionate:

- Transfer the filtrate to a clean beaker and add 35 g of potassium acetate (CH₃COOK).

- Stir the mixture until the potassium acetate has completely dissolved.

- Place the beaker in an ice bath for approximately one hour to allow for the complete crystallization of potassium trithionate.

5. Final Product Isolation and Drying:

- Filter the crystalline product using a Büchner funnel.

- Wash the collected crystals twice with 30 mL portions of cold 95% ethanol.

- Dry the final product in air.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | Sodium Thiosulfate Pentahydrate (62 g), 30% Hydrogen Peroxide (52 mL), Potassium Acetate (35 g) | [4] |

| Reaction Temperature | 0-10°C (Oxidation), -10°C (Sulfate Removal) | [4] |

| Product | Potassium Trithionate (K₂S₃O₆) | [4] |

| Theoretical Yield | ~32-34 g | [4] |

| Expected Yield | 80-85% of theoretical | [4] |

Synthesis Workflow

Caption: Workflow for the synthesis of potassium trithionate.

Application Note 2: Trithionate as a Potential Ligand in Coordination Chemistry

The trithionate dianion, [O₃S-S-SO₃]²⁻, possesses multiple potential donor atoms (six oxygen atoms and one central sulfur atom), suggesting its capability to act as a ligand in coordination complexes. While specific, well-characterized examples of trithionate-metal complexes are not prevalent in the literature, its structural features allow for theoretical postulation of its coordination modes.

Logical Relationships in Ligand Binding

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex.[7][8] Ligands are classified by their denticity , the number of donor atoms used to bind to the metal center.[9] The trithionate ion could theoretically exhibit several binding modes:

-

Monodentate: Binding through a single oxygen atom from one of the sulfonate (-SO₃) groups. This is a common binding mode for related oxyanions.

-

Bidentate Chelating: Binding through two oxygen atoms from the same sulfonate group. This is less common as it would form a strained three-membered ring. A more plausible mode is binding through one oxygen atom from each of the two terminal sulfonate groups, forming a larger, more stable chelate ring.

-

Bidentate Bridging: The ligand can act as a bridge connecting two different metal centers.[3][10] This could occur with each sulfonate group binding to a different metal ion, creating a polynuclear complex. The S-S-S backbone would span the distance between the metal centers.

The preference for a particular coordination mode would depend on factors such as the nature of the metal ion (hard vs. soft acid-base theory), steric hindrance, and the solvent system used.